(+)-Epiexcelsin

Description

Natural Product Context and Lignan (B3055560) Classification

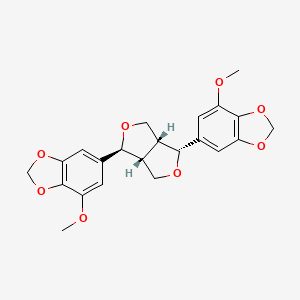

(+)-Epiexcelsin is a naturally occurring chemical compound classified as a lignan. Lignans (B1203133) are a large and diverse group of secondary metabolites found widely throughout the plant kingdom. mdpi.com They are formed by the dimerization of two phenylpropane units. mdpi.com Structurally, lignans are categorized into several classes, with this compound belonging to the furofuran subclass, which is characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. researchgate.netresearchgate.net

Lignans play crucial roles in plants, offering protection against pathogens and herbivores. mdpi.com In scientific research, they are recognized for a wide array of potential biological activities, making them a subject of interest for drug discovery and development. mdpi.commdpi.com this compound has been isolated from various plant species, highlighting its presence across different genera.

Table 1: Natural Sources of this compound

| Plant Species | Family | Reference(s) |

|---|---|---|

| Litsea verticillata Hance | Lauraceae | nih.govmdpi-res.comresearchgate.net |

| Beilschmiedia pulverulenta | Lauraceae | researchgate.netdergipark.org.tr |

Historical Overview of the Discovery and Isolation of this compound

The discovery and initial isolation of this compound were reported in 2002 by Fong and colleagues. nih.govresearchgate.net The compound was identified during a bioassay-guided investigation of extracts from the plant Litsea verticillata, collected in Cuc Phuong National Park, Vietnam. nih.gov This research was part of an International Cooperative Biodiversity Group (ICBG) project aimed at discovering novel bioactive natural products. nih.gov

The isolation process involved the fractionation of a chloroform (B151607) extract of the plant material using techniques such as flash column chromatography and preparative high-performance liquid chromatography (HPLC). nih.gov In this study, this compound was isolated alongside a sesquiterpene, verticillatol, and another lignan, (+)-5'-demethoxyepiexcelsin. nih.govresearchgate.net Subsequently, this compound has also been identified and isolated from other plant sources, including Commiphora mukul and Beilschmiedia pulverulenta. researchgate.netdergipark.org.trscialert.net

Contemporary Relevance in Chemical Biology Research

This compound is a molecule of significant interest in chemical biology and medicinal chemistry, primarily as a lead compound for investigating various biological targets. While it was initially found to be inactive against HIV in early studies, subsequent research has unveiled other potential activities through both in vitro and in silico methods. nih.govresearchgate.net

A key area of contemporary research involves its potential as an enzyme inhibitor. Studies have shown that this compound exhibits significant inhibitory activity against α-glucosidase, an enzyme targeted in the management of type 2 diabetes. scialert.net It has also demonstrated weak inhibition of the enzyme chymotrypsin. scialert.net

Furthermore, computational drug discovery methods have highlighted the potential of this compound. In silico studies have predicted a strong binding affinity for estrogen receptor-α, suggesting its potential as a lead for developing agents targeting this receptor. researchgate.netdergipark.org.trdntb.gov.ua More recently, computational models have also identified this compound as a potential inhibitor of NSP13, a helicase enzyme essential for the replication of the SARS-CoV-2 virus. jst.go.jpcnr.it These findings underscore the compound's relevance as a scaffold for designing novel therapeutic agents. The synthesis of this compound and its analogues is also an active area of chemical research, aiming to produce derivatives with improved biological profiles. researchgate.net

Table 2: Summary of Research Findings for this compound

| Research Area | Target/Model | Key Finding/Activity | Value/Metric | Reference(s) |

|---|---|---|---|---|

| Antiviral Activity | HIV | Inactive | Up to 20 μg/mL | nih.govresearchgate.net |

| Antiviral Activity | SARS-CoV-2 NSP13 | Potential inhibitor | Identified via in silico screening | jst.go.jpcnr.it |

| Enzyme Inhibition | α-Glucosidase | Significant inhibitory activity | IC₅₀: 59.8±3.63 μM | scialert.net |

| Enzyme Inhibition | Chymotrypsin | Weak inhibitory potential | IC₅₀: 110±0.025 μM | scialert.net |

| Receptor Binding | Estrogen Receptor-α | Strong binding affinity | -8.13 kcal/mol (Docking Score) | researchgate.netdergipark.org.trdntb.gov.ua |

Structure

3D Structure

Properties

IUPAC Name |

6-[(3S,3aR,6R,6aR)-3-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-23-15-3-11(5-17-21(15)29-9-27-17)19-13-7-26-20(14(13)8-25-19)12-4-16(24-2)22-18(6-12)28-10-30-22/h3-6,13-14,19-20H,7-10H2,1-2H3/t13-,14-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZZYNRHNQOKQW-WZBLMQSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC6=C(C(=C5)OC)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1OCO2)[C@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC6=C(C(=C5)OC)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199021 | |

| Record name | (+)-Epiexcelsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51020-09-8 | |

| Record name | (+)-Epiexcelsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051020098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Epiexcelsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Advanced Structural Elucidation of + Epiexcelsin

Methodologies for Natural Source Isolation

The identification and isolation of (+)-Epiexcelsin from natural sources rely on established phytochemical extraction and purification protocols, followed by rigorous spectroscopic analysis.

Extraction and Purification Techniques from Litsea verticillata

This compound has been identified and isolated from Litsea verticillata Hance researchgate.netmdpi.comresearchgate.netfrontiersin.org. While its presence in this species is documented, the specific extraction and purification techniques employed for its isolation from Litsea verticillata are not detailed in the reviewed literature.

Isolation from Commiphora myrrha and Related Species

The isolation of this compound from the gum resin of Commiphora myrrha (also known as Commiphora mukul) has been described with specific procedural details ekb.egscialert.net. The process typically begins with the resin being ground into a fine powder. It is then boiled in water for 30 minutes with constant stirring, followed by centrifugation after cooling. The supernatant is collected and lyophilized to yield a powder. Further extraction involves heating the residual material and extracting it with methanol, followed by evaporation under reduced pressure. An aliquot of this extract is then treated with ethyl acetate. Purification is achieved through preparative High-Performance Liquid Chromatography (HPLC). For instance, one study utilized a Jaigel ODS column with a methanol/water gradient (9:1) at 3 ml/min, with detection at 210 nm, to isolate compound (1), identified as this compound, in a yield of 40.0 mg. Further purification of another fraction using a similar HPLC setup (Jaigel ODS; MeOH/H₂O 8:2; 3 ml/min; detection at 254 nm) yielded related compounds ekb.eg. Investigations into Commiphora myrrha have also employed column chromatography on silica (B1680970) gel, ODS, Sephadex LH-20, and semi-preparative HPLC for compound isolation nih.gov.

Isolation from Beilschmiedia pulverulenta

This compound has also been successfully isolated from Beilschmiedia pulverulenta researchgate.netresearchgate.netdntb.gov.uaupsi.edu.my. Phytochemical investigations of this plant species have yielded lignans (B1203133), including epiexcelsin, sesamin (B1680957), sesartemin, syringaresinol, and yangambin (B1684255) researchgate.netresearchgate.netdntb.gov.uaupsi.edu.my. However, specific details regarding the extraction and purification methodologies used for isolating this compound from Beilschmiedia pulverulenta are not extensively provided in the available literature.

Spectroscopic and Chiroptical Characterization Techniques

The structural elucidation of this compound relies heavily on advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its complex molecular architecture and stereochemistry.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool in organic chemistry for determining molecular structure, including the precise connectivity of atoms and, crucially, the stereochemistry of compounds numberanalytics.com. For this compound, a range of advanced NMR techniques have been employed to establish its structure and stereochemical configuration. These include one-dimensional (1D) and two-dimensional (2D) NMR experiments such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect SpectroscopY (NOESY) ekb.egnumberanalytics.comlibretexts.org.

COSY experiments establish correlations between protons that are coupled through bonds, typically over three bonds, providing information about proton connectivity libretexts.org.

HMBC experiments are vital for identifying long-range correlations between protons and carbons, aiding in the confirmation of the molecular skeleton and the placement of substituents ekb.eg. HMBC findings have provided definitive confirmation of the 7,7'-diaryl-7,9':7',9-dioxabicyclo[3.3.0]octane structural framework of lignans like this compound ekb.eg.

NOESY experiments detect spatial proximity between protons, even if they are not directly bonded, which is critical for determining relative stereochemistry and three-dimensional molecular structure numberanalytics.comlibretexts.org. For this compound, NOESY data has been used to provide evidence for the placement of methoxy (B1213986) groups on the benzene (B151609) rings ekb.eg.

Mass Spectrometry-Based Characterization (beyond basic identification)

Mass spectrometry (MS), particularly high-resolution mass spectrometry techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), provides precise molecular weight information and fragmentation patterns that are crucial for detailed structural characterization beyond simple identification ekb.egpharmasm.com. These techniques enable the determination of elemental composition and can offer insights into structural fragments, thereby complementing NMR data.

Computed properties for this compound include:

| Property Name | Property Value |

| Molecular Weight | 414.4 g/mol |

| Exact Mass | 414.13146766 Da |

| Monoisotopic Mass | 414.13146766 Da |

| Topological Polar Surface Area | 73.8 Ų |

These precise mass measurements are vital for confirming the molecular formula and distinguishing this compound from other related compounds.

Compound List

this compound

Chiroptical Methods for Absolute Configuration Determination

Chiroptical methods, particularly Electronic Circular Dichroism (ECD) spectroscopy, are crucial techniques employed in the determination of the absolute configuration (AC) of chiral natural products like this compound nih.gov, mdpi.com, mdpi.com, jascoinc.com, wikipedia.org. These methods are based on the principle that chiral molecules exhibit differential absorption of left and right circularly polarized light. This phenomenon, often manifesting as a "Cotton effect," provides spectral signatures directly linked to the molecule's three-dimensional structure and stereochemistry jascoinc.com, wikipedia.org.

For complex organic molecules, the assignment of absolute configuration using chiroptical spectroscopy is frequently achieved through a combination of experimental measurements and theoretical calculations nih.gov, mdpi.com, frontiersin.org, frontiersin.org, nih.gov, rsc.org. The typical workflow involves acquiring experimental ECD spectra of the compound and then comparing these with computationally predicted ECD spectra. These theoretical spectra are generated using quantum chemical methods, most commonly Time-Dependent Density Functional Theory (TD-DFT), applied to various conformers of proposed absolute configurations nih.gov, mdpi.com, frontiersin.org, nih.gov. A strong correlation between the experimental and calculated spectral patterns, including the positions and signs of the Cotton effects, allows for the definitive assignment of the molecule's absolute configuration nih.gov, mdpi.com, frontiersin.org, rsc.org.

While the specific experimental spectral data for this compound were not detailed in the provided search results, literature indicates that circular dichroism (CD) methods have been utilized in the stereochemical elucidation of epiexcelsin cnjournals.com, semanticscholar.org. The established practice for such natural products involves comparing experimental CD data against theoretical predictions to confirm or assign their absolute stereochemistry nih.gov, mdpi.com, frontiersin.org, rsc.org. This integrated approach is widely recognized for its reliability in resolving stereochemical ambiguities in natural product chemistry mdpi.com, frontiersin.org, e-bookshelf.de, wiley.com, wiley.com, vanderbilt.edu.

Data Table:

Due to the absence of specific numerical chiroptical spectral data for this compound in the provided search snippets, a data table detailing experimental versus calculated spectral features cannot be generated for this section. The methodology described relies on the comparison of spectral patterns rather than specific numerical values that can be tabulated from the available information.

Chemical Synthesis Strategies for + Epiexcelsin and Its Analogues

Approaches to the Furofuran Lignan (B3055560) Core

The central furofuran core, a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, can be accessed through various synthetic strategies. One prominent approach involves the use of a dihydrofuran template. Flash vacuum pyrolysis of vinyl epoxides can yield cis-dihydrofuran carboxylic esters, which, upon base-promoted epimerization, provide the trans series. These dihydrofurans serve as precursors for Lewis acid-promoted cyclization reactions, enabling the formation of the furofuran core with controllable stereochemistries (exo-exo, exo-endo, or endo-endo) psu.edursc.orgnih.gov. For instance, this strategy has been applied in the syntheses of related furofurans such as (±)-epiasarinin and (±)-asarinin psu.edursc.org.

Other methods for constructing the furofuran skeleton include:

Acid-catalyzed condensation: Zinc-mediated Barbier-type allylation followed by dihydroxylation and acid-catalyzed condensation has been utilized in the synthesis of phrymarolins, which share the furofuran lignan skeleton nwsuaf.edu.cn.

Three-component reactions: Stereocontrolled syntheses have employed three-component reactions involving cyanohydrins, 2-butenolides, and aromatic aldehydes to construct furofuran lignans (B1203133) clockss.org.

Templated cationic cyclization: A general strategy for the diastereoselective synthesis of furofuran lignans utilizes a dihydrofuran precursor and a templated cationic cyclization nih.gov.

Enantioselective Total Synthesis Methodologies

Achieving the correct absolute configuration is crucial for many lignans, including potentially (+)-Epiexcelsin, due to the stereospecificity of their biological interactions.

Asymmetric Aldol (B89426) Reactions in Lignan Synthesis

Asymmetric aldol reactions are powerful tools for creating new carbon-carbon bonds with high stereocontrol, often serving as key steps in the synthesis of chiral lignans.

Chiral Auxiliary-Mediated Aldol Reactions: The use of chiral auxiliaries, such as those derived from Evans oxazolidinones, has been successfully employed to achieve diastereoselective aldol reactions in the synthesis of lignan precursors brandeis.eduresearchgate.netamazon.com. For example, an asymmetric synthesis of sesaminone (B126648) utilized a diastereoselective Evans aldol reaction brandeis.edu. These methods allow for the generation of both syn- and anti-aldol products by simply altering the addition sequence of reagents researchgate.net.

Organocatalysis: Organocatalyzed asymmetric aldol reactions have also emerged as efficient routes to chiral lignan intermediates, enabling one-pot syntheses of γ-butyrolactones researchgate.netamazon.com.

Chiral Auxiliary-Controlled Stereochemistry: Pyrimidinone-based chiral auxiliaries have been evaluated for their ability to control stereochemistry in aldol reactions, leading to oxyneolignans with high yields and stereoselectivities nih.gov.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM), a powerful catalytic method for forming cyclic alkenes, has found applications in the synthesis of various natural products, including lignan scaffolds researchgate.netresearchgate.netorganic-chemistry.orgwikipedia.org. Ruthenium-based catalysts are commonly used due to their functional group tolerance and efficiency in forming rings of various sizes organic-chemistry.orgwikipedia.org. RCM can be employed to construct key cyclic intermediates that are precursors to lignan structures researchgate.netnih.gov. While not directly RCM, related coupling reactions like copper-catalyzed Chan-Lam-Evans cross-coupling have been used to access lignan analogues nwsuaf.edu.cn.

Stereoselective Cyclization Strategies

Beyond Lewis acid-mediated cyclizations and aldol reactions, other stereoselective cyclization strategies are employed:

Titanium(III)-Mediated Radical Cyclization: Titanium(III)-based radical cyclization methods have been developed for lignan synthesis, involving homolytic C-O cleavage of epoxides chim.it.

Photoinduced Transformations: Photochemical cyclization of chiral atropisomeric intermediates has been utilized in the stereoselective synthesis of cyclolignans related to podophyllotoxin (B1678966) researchgate.netuw.edu.pl.

Allylborylation and Ozonolysis Pathways

A specific enantioselective strategy reported for lignan synthesis involves the combination of enantioselective allylborylation, ozonolysis, and reduction. This pathway has been used in the synthesis of lignans such as diaeudesmin and epieudesmin, starting with the enantioselective allylborylation of an aldehyde (e.g., veratraldehyde) using a chiral boron reagent, followed by ozonolysis and triethylsilane reduction in the presence of a Lewis acid researchgate.net.

Table 1: Key Methodologies for Furofuran Lignan Core Synthesis

| Strategy/Methodology | Key Reagents/Conditions | Stereocontrol Aspect | Representative Lignans/Intermediates Synthesized | References |

| Dihydrofuran Template Approach | Flash vacuum pyrolysis of vinyl epoxides; Lewis acid-promoted cyclization | Exo-exo, exo-endo, endo-endo stereochemistries | (±)-epiasarinin, (±)-asarinin | psu.edursc.orgnih.gov |

| Barbier-type Allylation & Dihydroxylation | Zinc-mediated allylation, KMnO₄/quaternary ammonium (B1175870) salt dihydroxylation, acid-catalyzed condensation | Diastereoselective C-C bond formation | Phrymarolins | nwsuaf.edu.cn |

| Three-Component Reaction | Cyanohydrin, 2-butenolide, aromatic aldehyde; stereoselective conditions | Stereoselective formation of furofuran core | Furofuran lignans (Series I) | clockss.org |

| Allylborylation-Ozonolysis-Reduction | Enantioselective allylborylation (e.g., with chiral boron reagents), ozonolysis, Et₃SiH/BF₃·OEt₂ reduction | Enantioselective synthesis | Diaeudesmin, Epieudesmin | researchgate.net |

Semi-Synthesis and Derivatization from Natural Precursors

Semi-synthesis offers an alternative route to lignan derivatives by modifying naturally occurring lignans. This approach leverages the availability of complex chiral scaffolds from natural sources, allowing for the exploration of structure-activity relationships through targeted chemical transformations mdpi.comulpgc.esdokumen.pubresearchgate.net. For example, lignan derivatives have been designed and semisynthesized from natural dibenzylbutyrolactones such as bursehernin (B1193898) and matairesinol (B191791) dimethyl ether mdpi.comulpgc.es. These modifications can involve a range of reactions, including deprotection, oxidation, reduction, and coupling reactions, often performed under mild conditions suitable for complex molecules dokumen.pub.

The development of efficient and stereoselective synthetic routes is paramount for accessing lignans like this compound and their analogues, enabling further investigation into their potential applications.

Synthetic Challenges and Methodological Advancements

This compound is a lignan that has been isolated from various natural sources, notably Litsea verticillata Hance and Commiphora myrrha mdpi-res.comresearchgate.netekb.eg. As a member of the lignan class, its complex molecular architecture presents significant challenges for synthetic chemists aiming to achieve total synthesis or develop efficient routes to its analogues. The inherent structural intricacies of lignans have historically driven the development of novel synthetic methodologies, contributing to the broader field of natural product synthesis mdpi-res.com.

Synthetic Challenges

The synthesis of this compound is marked by several key challenges that require sophisticated chemical strategies:

Stereochemical Control: this compound possesses multiple stereocenters, necessitating highly enantioselective and diastereoselective synthetic approaches. Achieving precise control over the absolute and relative configurations of these chiral centers is crucial for replicating the natural product's structure and potential bioactivity. The lack of published absolute configuration data for this compound via methods such as CD spectroscopy highlights a potential area of difficulty that synthetic efforts would need to address ekb.eg.

Construction of the Lignan Core: The characteristic lignan skeleton, often featuring diaryl ether or carbon-carbon linkages, demands regioselective and efficient bond-forming reactions. The construction of complex fused ring systems, common in lignans, requires careful planning to ensure the correct connectivity and avoid unwanted side reactions.

Functional Group Management: The presence of functional groups such as methoxy (B1213986) groups requires strategic use of protecting groups and selective functionalization techniques to navigate the synthetic pathway without compromising other parts of the molecule.

Methodological Advancements

Despite these challenges, significant advancements in synthetic organic chemistry offer powerful tools for the synthesis of complex lignans like this compound and its analogues. While specific total synthesis reports for this compound itself are not extensively detailed in the readily available literature, the successful synthesis of related lignans provides valuable insights into applicable methodologies.

Asymmetric Synthesis Techniques: Methods such as the Evans asymmetric aldol reaction have been successfully employed in the total synthesis of related compounds, such as litseaverticillols, demonstrating their efficacy in establishing critical stereocenters with high control frontiersin.orgnih.gov. These techniques are fundamental for building the chiral framework of complex natural products.

Catalytic Transformations: The development of advanced catalytic systems, including transition metal-catalyzed cross-coupling reactions and enantioselective cyclizations, is vital for the efficient and selective formation of carbon-carbon and carbon-oxygen bonds characteristic of lignan structures.

Computational Chemistry: In silico studies, including molecular docking and simulation, play an increasingly important role in identifying natural products with potential therapeutic applications, such as this compound's potential as a SARS-CoV-2 helicase inhibitor acs.orgjbiochemtech.commdpi.comhbni.ac.in. While not synthetic methodologies, these computational approaches guide synthetic chemists by highlighting molecules of interest and their potential biological relevance, thereby directing synthetic efforts.

The ongoing interest in this compound, spurred by its potential bioactivities, including anti-HIV properties and its identification as a promising candidate for inhibiting the SARS-CoV-2 helicase, underscores the importance of developing efficient and stereoselective synthetic strategies for this class of compounds mdpi-res.comresearchgate.netacs.orgjbiochemtech.commdpi.comhbni.ac.in.

Structure Activity Relationships Sar of + Epiexcelsin and Analogues

Impact of Stereochemistry on Molecular Interactions

The biological activity of furofuran lignans (B1203133), including (+)-Epiexcelsin, is profoundly influenced by their stereochemistry. The core of these molecules is the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, which contains multiple chiral centers. The spatial arrangement of the two aryl groups, which can be axial or equatorial, is dictated by the cis-fused configuration of the bicyclic core and is a key determinant of molecular interactions.

The three-dimensional shape of a lignan (B3055560) must be complementary to the binding site of its biological target, such as an enzyme or receptor, for a significant interaction to occur. Chirality is an intrinsic property of these biological targets, meaning they can differentiate between stereoisomers. researchgate.net Consequently, different enantiomers and diastereomers of a lignan can exhibit markedly different, and sometimes opposing, biological effects. For example, studies on various furofuran lignans have demonstrated that one enantiomer may cause growth inhibition while the other promotes growth. This stereo- and enantiospecificity underscores the importance of the precise 3D orientation of the aryl substituents for optimal binding. mdpi.com Even slight differences in the dihedral angles between protons on the furofuran core, which vary between isomers, can confirm different spatial orientations (e.g., syn or anti) and correlate with distinct biological outcomes. chemicke-listy.cz Therefore, the specific configuration of this compound is crucial for its observed biochemical activities, as alternative isomers would present their functional groups in different spatial orientations, potentially hindering effective binding to its targets.

Functional Group Modifications and Their Influence on Biochemical Activities

The nature and substitution pattern of functional groups on the aryl rings of this compound are critical determinants of its bioactivity. Modifications to these groups can alter the molecule's electronic properties, hydrophobicity, and steric profile, thereby modulating its interaction with biological targets.

A key functional group in many bioactive lignans is the phenolic hydroxyl (-OH) group. Semisynthetic studies on a wide array of furofuran lignans have demonstrated that analogues possessing a free phenolic moiety exhibit the most potent inhibitory effects against α-glucosidase and show significant antioxidant activity. chemicke-listy.cz This is often attributed to the hydrogen-donating ability of the hydroxyl group, which is crucial for scavenging free radicals. This principle suggests that the methoxy (B1213986) (-OCH₃) groups on the trimethoxyphenyl rings of this compound play a significant role. While they contribute to the molecule's lipophilicity, their conversion to hydroxyl groups via demethylation would be expected to enhance its antioxidant potential.

The number and position of methoxy groups also influence activity. The presence of multiple methoxy groups, as seen in the 3,4,5-trimethoxy substitution of this compound, is a common feature in potent antiproliferative agents that interact with microtubules. nih.gov The substitution pattern affects the molecule's ability to fit into specific binding pockets. General SAR studies on various natural product analogues have shown that the position of substituents is critical; for instance, ortho- and meta-substituted compounds may be highly active, while para-substituted analogues are inactive for a given target. nih.gov

| Modification | Functional Group Change | Anticipated Effect on Bioactivity | Rationale |

| Demethylation | Methoxy (-OCH₃) → Hydroxyl (-OH) | Increased antioxidant and α-glucosidase inhibitory activity | Free phenolic hydroxyls are effective hydrogen donors for radical scavenging and are key for binding to certain enzymes. chemicke-listy.cz |

| Hydroxylation | Hydrogen (-H) → Hydroxyl (-OH) | Potentially altered cytotoxicity and receptor binding | Introduction of a hydroxyl group can create new hydrogen bonding opportunities but also changes polarity. mdpi.com |

| Glycosylation | Hydroxyl (-OH) → O-Glycoside | Altered solubility and bioavailability; potentially modulated activity | Addition of a sugar moiety significantly increases polarity, which can affect cell permeability and interaction with targets. up.ac.za |

| Halogenation | Hydrogen (-H) → Halogen (-F, -Cl, -Br) | Potentially enhanced antimetastatic or antiproliferative activity | Halogens can alter electronic properties and membrane permeability, influencing interactions with protein targets. |

Comparative Analysis with Structurally Related Lignans

Verticillatol and (+)-5'-Demethoxyepiexcelsin Derivatives

While specific comparative bioactivity data for Verticillatol and (+)-5'-Demethoxyepiexcelsin against this compound are not extensively documented, their structural differences allow for SAR inferences based on established principles for furofuran lignans.

Verticillatol possesses two 3,4-dimethoxyphenyl groups. Compared to this compound, which has 3,4,5-trimethoxyphenyl groups, Verticillatol has fewer electron-donating methoxy groups and a different steric profile. This reduction in methoxy substitution could decrease its potency in activities where electron density on the aromatic rings is crucial, such as certain antioxidant mechanisms or interactions with specific protein residues.

(+)-5'-Demethoxyepiexcelsin , as its name implies, is an analogue of this compound that lacks one methoxy group at the 5'-position. This seemingly minor change breaks the symmetry of the aryl substitution pattern. The loss of this methoxy group would slightly reduce the molecule's lipophilicity and alter the electronic distribution on that aromatic ring. Based on the importance of the substitution pattern for biological activity, this modification would likely result in a different potency and selectivity profile compared to this compound.

Other Furofuran Lignans (e.g., Sesamin (B1680957), Sesartemin, Syringaresinol)

A comparative analysis with more extensively studied furofuran lignans provides clearer insights into the SAR of this compound. The primary differences between these compounds lie in the substitution patterns of their aryl rings.

Sesamin and Sesartemin feature methylenedioxy groups on their aryl rings. Sesamin has one 3,4-methylenedioxyphenyl group on each side, while Sesartemin has two. Studies have shown that sesamin has cytotoxic activity, though in some cancer cell lines, it is less potent than analogues with other modifications, such as hydroxylation. mdpi.com The methylenedioxy group is metabolically labile and can be cleaved to form a catechol (dihydroxy) group, which can significantly enhance antioxidant and other biological activities.

Syringaresinol is a stereoisomer of Epiexcelsin, possessing the same 3,4,5-trimethoxyphenyl substituents but with a different spatial arrangement. This highlights the critical role of stereochemistry; despite having identical functional groups, the different 3D structures of Syringaresinol and Epiexcelsin lead to different biological activity profiles. For instance, Syringaresinol has been evaluated for its anti-inflammatory activity, with slight differences observed even between its own enantiomers.

Pinoresinol (B1678388) and its derivatives have 3-methoxy-4-hydroxyphenyl groups. The presence of the free hydroxyl group makes pinoresinol a potent antioxidant. Comparative studies on anticholinesterase activity show that pinoresinol and its stereoisomer epipinoresinol (B161446) have weak inhibitory activity, whereas glycosylated derivatives show significantly enhanced potency, demonstrating that functional group modification through glycosylation can dramatically impact bioactivity. up.ac.za

| Compound | Aryl Substituent(s) | Representative Bioactivity | IC₅₀ Value (Activity) | Reference |

| Pinoresinol | 3-Methoxy-4-hydroxyphenyl | Anticholinesterase | 292 ± 9 nM (AChE Inhibition) | up.ac.za |

| Epipinoresinol | 3-Methoxy-4-hydroxyphenyl | Anticholinesterase | 242 ± 9 nM (AChE Inhibition) | up.ac.za |

| Pinoresinol 4-O-β-d-glucoside | 3-Methoxy-4-(O-glucoside)phenyl | Anticholinesterase | 64 ± 3 nM (AChE Inhibition) | up.ac.za |

| 4β-hydroxyasarinin | 3,4-Methylenedioxyphenyl | Cytotoxicity | 2.7 µg/mL (HL-60 cells) | mdpi.com |

| Sesamin | 3,4-Methylenedioxyphenyl | Cytotoxicity | 3.4 µg/mL (MCF-7 cells) | mdpi.com |

Rational Design of Modified Lignan Structures

The SAR data from this compound and its analogues provide a foundation for the rational design of new lignan structures with potentially enhanced or more selective biochemical activities. The goal of rational design is to make targeted structural modifications based on a clear understanding of how these changes will likely affect the molecule's interaction with its target.

Key strategies for the rational design of modified lignan structures include:

Stereoselective Synthesis : Given the profound impact of stereochemistry, a primary strategy is the development of synthetic methods that yield a single, desired stereoisomer. This avoids the administration of less active or potentially counteractive isomers and maximizes therapeutic potential.

Targeted Aryl Ring Modification : Based on the desired activity, the aryl rings can be modified. To enhance antioxidant or certain enzyme-inhibitory activities, a rational approach would involve the selective demethylation of one or more methoxy groups on the trimethoxyphenyl rings to yield free phenolic hydroxyls. chemicke-listy.cz The number and position of these hydroxyls could be varied to optimize potency and selectivity.

Introduction of Novel Functional Groups : To explore new activities or improve drug-like properties, novel functional groups could be introduced. For example, adding halogens or small alkyl groups could modulate lipophilicity and cell membrane permeability. Introducing nitrogen-containing functional groups could create new hydrogen bonding or ionic interactions with targets.

Bioisosteric Replacement : Functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres). For instance, a methoxy group could be replaced with an ethyl group to probe steric tolerance at a receptor site, or a hydroxyl group could be replaced with a thiol or amino group to alter hydrogen-bonding capabilities.

Prodrug Strategies : Modifications like glycosylation can be used to create prodrugs. A glycosylated lignan may have improved water solubility and different pharmacokinetic properties. Once administered, enzymes in the body could cleave the sugar moiety, releasing the active aglycone at the target site. The enhanced activity of pinoresinol 4-O-β-d-glucoside serves as a strong precedent for this approach. up.ac.za

By integrating these strategies, new analogues of this compound can be designed with a higher probability of achieving a desired biological effect, whether it be increased potency, greater selectivity, or an improved pharmacological profile.

Molecular Mechanisms and Biological Interactions of + Epiexcelsin

Interaction with Viral Targets: In Silico Studies and Biochemical Implications

Studies have investigated the potential of (+)-Epiexcelsin as an inhibitor of viral proteins, most notably the SARS-CoV-2 helicase Nsp13, using computational modeling techniques.

SARS-CoV-2 Helicase Nsp13 ATP-binding Site Inhibition

Molecular docking and molecular dynamics (MD) simulations have identified this compound as a promising natural product inhibitor targeting the ATP-binding site of the SARS-CoV-2 helicase Nsp13 outbreak.infonih.govnih.gov. This enzyme is crucial for viral replication, making it a significant target for antiviral drug development jbiochemtech.commdpi.commdpi.com. In a virtual screening of over 14,000 phytochemicals, this compound emerged as one of the top candidates exhibiting potential inhibitory activity against Nsp13 outbreak.infonih.govnih.gov. The compound was selected through a two-stage filtering process that considered binding energy and interactions within the protein's ligand-binding site outbreak.infonih.govnih.gov.

Hydrogen Bonding and Non-Covalent Interactions with Viral Proteins

The computational analysis of this compound's interaction with SARS-CoV-2 Nsp13 involves the evaluation of non-covalent interactions. These interactions, which include hydrogen bonding and hydrophobic forces, are critical for determining the stability and efficacy of the compound's binding to the viral protein's active site outbreak.infonih.govnih.gov. Such interactions contribute to the compound's ability to occupy and potentially block the function of the ATP-binding site nih.gov.

Computational Models for Viral Protein Binding

The primary computational methodologies employed to study the interaction of this compound with viral targets like SARS-CoV-2 Nsp13 are molecular docking and molecular dynamics (MD) simulations outbreak.infonih.govnih.govjbiochemtech.commdpi.commdpi.comresearchgate.netresearchgate.net. Molecular docking is utilized to predict the binding pose and affinity of compounds to the target protein's active site outbreak.infonih.govresearchgate.net. MD simulations are then used to further assess the stability of these protein-ligand complexes over time and to calculate binding energies, such as those derived from the MM-PBSA method outbreak.infonih.govnih.gov. These models provide a theoretical basis for understanding how this compound might inhibit Nsp13 activity.

Modulation of Cellular Enzymatic Activity

Beyond viral targets, this compound has also been studied for its effects on key cellular enzymes involved in metabolic processes.

α-Glucosidase Inhibitory Potential

This compound has demonstrated significant inhibitory potential against the enzyme α-glucosidase scialert.netumass.edu. α-Glucosidase plays a critical role in carbohydrate digestion in the small intestine, breaking down complex carbohydrates into simple sugars that are absorbed into the bloodstream wikipedia.orgscielo.br. Inhibition of this enzyme can help manage postprandial hyperglycemia, a key factor in type 2 diabetes wikipedia.orgscielo.br. In studies, this compound exhibited an IC50 value of 59.8 ± 3.63455 μM against α-glucosidase scialert.net. This indicates its capacity to modulate carbohydrate metabolism by interfering with the enzyme's activity.

Chymotrypsin Interaction Studies

Research has investigated the interaction of this compound with α-chymotrypsin, a serine protease involved in protein digestion nih.govresearchgate.netresearchgate.netwikipedia.org. Studies employing kinetic analyses, such as Lineweaver-Burk and Dixon plots, have characterized this compound as a noncompetitive inhibitor of α-chymotrypsin nih.govresearchgate.netresearchgate.net. The inhibition constant (Ki) for this compound was determined to be 22.29 ± 0.015 μM nih.govresearchgate.netresearchgate.net. This suggests that this compound can bind to a site on the enzyme distinct from the active site, altering its catalytic efficiency.

Receptor Binding Affinity and Modulation

Understanding how this compound interacts with specific biological receptors is crucial for elucidating its mechanism of action. Studies have investigated its affinity for the Estrogen Receptor-α (ER-α) and explored its broader ligand-protein interaction profile.

Estrogen Receptor-α Binding Studies

This compound has demonstrated a notable interaction with Estrogen Receptor-α (ER-α). Computational studies have indicated a strong binding affinity for this receptor, with a reported value of -8.13 kcal mol⁻¹ researchgate.netdergipark.org.trresearchgate.netresearchgate.net. Furthermore, research has quantified its inhibitory activity against ER-α, showing an IC₅₀ value of 1.1 µM researchgate.netdergipark.org.trresearchgate.netresearchgate.net.

Detailed investigations into the molecular interactions have revealed specific binding patterns. In silico analyses have shown that this compound forms hydrogen bonds with key residues within the ER-α binding site, specifically with His524, Leu346, and Ala350 researchgate.net. These interactions contribute to its inhibitory effect on the receptor's function. For comparative context, Gefitinib, a known ER-α ligand, also forms hydrogen bonds with the receptor, but with different residues (Asp351) researchgate.net.

Table 1: Estrogen Receptor-α Binding Characteristics of this compound

| Parameter | Value | Reference(s) |

| Binding Affinity | -8.13 kcal/mol | researchgate.netdergipark.org.trresearchgate.netresearchgate.net |

| Inhibitory Activity | 1.1 µM | researchgate.netdergipark.org.trresearchgate.netresearchgate.net |

| Hydrogen Bonded Residues | His524, Leu346, Ala350 | researchgate.net |

Ligand-Protein Interaction Profiling

Beyond its interaction with Estrogen Receptor-α, the broader ligand-protein interaction profile of this compound is an area of ongoing investigation. While specific detailed profiles with numerous other proteins are not extensively documented in the reviewed literature, the compound's molecular structure suggests potential for diverse interactions. General computational approaches for profiling protein-ligand interactions, such as those employing tools like PLIP (Protein-Ligand Interaction Profiler), are used to analyze the types of non-covalent contacts (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) formed between a ligand and a protein figshare.comvolkamerlab.orgnih.gov. This compound has been computationally screened against various targets, including those relevant to viral replication, such as SARS-CoV-2 targets like Nsp14 (N7-MTase) nih.gov. However, the specific mechanistic details of these interactions, beyond the identification of potential binding, are not elaborated upon in the provided context. The primary focus of detailed mechanistic investigation in the available literature remains its interaction with ER-α.

Broader Biological Activity Profiling (Mechanistic Focus)

The biological activities of this compound are being explored, with a focus on understanding the underlying mechanisms. Its interaction with Estrogen Receptor-α is a significant aspect of its biological profile, as ER-α plays a critical role in various physiological processes, including those implicated in certain types of cancer nih.gov. The strong binding affinity and inhibitory activity against ER-α suggest that this compound may modulate estrogen-dependent pathways researchgate.netdergipark.org.trresearchgate.netresearchgate.net.

This compound has been identified as a potential lead compound due to its promising pharmacokinetic activities and predicted bioavailability researchgate.netresearchgate.netresearchgate.net. This suggests that its molecular structure is amenable to further development for therapeutic applications. The mechanistic implications of its interaction with ER-α could involve the modulation of gene transcription regulated by this receptor, which is a common mechanism for lignans (B1203133) and other natural products in influencing cellular processes nih.govnih.gov. While research is exploring its activity against various targets, including viral proteins nih.gov, the most clearly defined mechanistic insight currently available pertains to its ER-α binding and inhibitory effects.

Advanced Analytical Methodologies in + Epiexcelsin Research

Chromatographic Techniques for Purity and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the isolation and purification of compounds like (+)-Epiexcelsin from complex plant extracts. Advanced applications focus on achieving high purity and efficient separation from co-occurring compounds. Studies have utilized reversed-phase HPLC with C18 or ODS (Octadecylsilane) stationary phases, which are effective for separating lignans (B1203133) based on their hydrophobicity ekb.egnih.govchromatographyonline.comthermofisher.com. For instance, preparative HPLC systems, such as those employing Hitachi L-6200 instruments with columns like Inertsil Prep-sil GL or Inertsil Prep-ODS, are employed for scaling up purification processes ekb.eg. The goal is to isolate this compound with high yield and purity, often monitored by UV detection at specific wavelengths ekb.eg. Advanced techniques may also involve gradient elution profiles using solvent mixtures like methanol/water to optimize separation ekb.egnih.gov.

Table 1: Chromatographic Techniques for this compound Isolation

| Technique | Column Type | Detector Type | Mobile Phase Components | Objective | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | C18 / ODS | UV | Methanol/Water | Isolation, Purification | ekb.egnih.gov |

| Preparative HPLC | Inertsil Prep-sil GL / Inertsil Prep-ODS | UV | Methanol/Water | High-purity isolation | ekb.eg |

| Preparative HPLC | Phenomenex LUNA-C18 | UV | Methanol/Water | Isolation | nih.gov |

High-Resolution Mass Spectrometry in Metabolomics and Biosynthetic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), plays a critical role in the structural elucidation of natural products like this compound ekb.egi-tribomat.eu. HRMS provides highly accurate mass measurements, enabling the determination of precise elemental compositions and distinguishing between compounds with similar nominal masses bioanalysis-zone.comuni-rostock.de. This accuracy is invaluable for confirming the molecular formula and identifying fragmentation patterns that aid in structural assignment. While direct metabolomic studies of this compound are not detailed in the reviewed literature, HRMS is a fundamental tool for identifying compounds within complex biological matrices, which is essential for understanding potential biosynthetic pathways or metabolic fates if such studies were undertaken nih.gov. The use of techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been noted for its contribution to structural verification ekb.egresearchgate.net.

Advanced NMR Techniques (e.g., 2D-NMR, Solid-State NMR for complex structures)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed three-dimensional structure and stereochemistry of complex organic molecules such as lignans researchgate.net. For this compound, advanced NMR techniques have been employed to assign its spectral characteristics. These include one-dimensional (1D) NMR, such as ¹H and ¹³C NMR, and various two-dimensional (2D) NMR experiments. Specifically, techniques like ¹H-¹H COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity between atoms and assigning specific signals to protons and carbons within the molecule ekb.egresearchgate.net. While NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about spatial proximity of protons, aiding in stereochemical assignments, the absolute configuration of this compound has been noted as a specific area of research ekb.eg. Solid-state NMR has not been specifically mentioned in relation to this compound characterization in the provided literature.

Table 2: Advanced NMR Techniques Employed for this compound

| NMR Technique | Purpose | Reference(s) |

| ¹H NMR | Characterization of proton environments | ekb.egresearchgate.net |

| ¹³C NMR | Characterization of carbon environments | ekb.egresearchgate.net |

| ¹H-¹H COSY | Establishing proton-proton coupling networks | ekb.eg |

| HMQC | Correlating proton signals with directly attached carbon signals | ekb.eg |

| HMBC | Establishing correlations between protons and carbons separated by 2-3 bonds | ekb.eg |

| NOESY | Assessing spatial proximity of protons for stereochemical analysis | ekb.eg |

Microscopic and Imaging Techniques for Cellular Localization Studies (if applicable and non-clinical)

The reviewed literature does not provide specific details or examples of microscopic or imaging techniques being applied to study the cellular localization of this compound. While advanced microscopy techniques such as super-resolution microscopy (e.g., PALM, SMLM, VLM) are powerful tools for visualizing molecular events within cells at nanometer resolution biorxiv.orgfsu.edunih.govnih.govresearchgate.net, their application to this compound has not been documented in the provided search results. Therefore, no specific findings can be reported for this section based on the available information.

Application of hyphenated techniques (e.g., LC-MS/MS, GC-MS) in structural and purity analysis

Hyphenated techniques, which combine separation methods with spectroscopic detection, are highly effective for the comprehensive analysis of complex mixtures, including natural products nih.govchromatographytoday.combccampus.cachemijournal.com. For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant LC-MS/MS are invaluable for both structural confirmation and purity assessment. LC-MS allows for the separation of components followed by mass spectrometric detection, providing molecular weight and fragmentation data that aids in structural identification bccampus.ca. LC-MS/MS offers enhanced selectivity and sensitivity by fragmenting selected ions, providing more detailed structural information and enabling the detection of trace impurities nih.govbccampus.caevosep.com. These techniques are critical for verifying the identity and purity of isolated this compound, especially when dealing with complex natural product matrices where subtle structural variations or impurities may be present chromatographytoday.comamericanpharmaceuticalreview.com. The coupling of HPLC with HRMS (LC-HRMS) further enhances these capabilities by providing accurate mass measurements for definitive compound identification i-tribomat.eubioanalysis-zone.com.

Compound Name List:

this compound

(+)-5′-demethoxyepiexcelsin

(+)-epi-syringaresinol

(+)-epi-methoxypiperitol

(+)-terpineol

(+)-diayangambin

(+)-excelsin

(+)-demethoxyexcelsin

(+)-demethoxyexceslin

Sesangolin

Lirioresinol-B

Verticillatol

Litseaverticillol A

Litseaverticillol B

Litseaverticillol C

Litseaverticillol D

Litseaverticillol E

Litseaverticillol F

Litseaverticillol G

Litseaverticillol I

Litseaverticillol J

Litseaverticillol L

Litseaverticillol M

Litseasesquibutenolide

Epiexcelsin

Gefitinib

Computational and Theoretical Chemistry Studies

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as (+)-Epiexcelsin, and a biological target, typically a protein or enzyme. nih.govmdpi.com These simulations help in understanding the binding affinity, mode of interaction, and stability of the ligand-target complex at an atomic level. nih.govmdpi.com

One study investigated the potential of this compound as an inhibitor of estrogen receptor-α (ER-α), a key target in breast cancer therapy. researchgate.netnih.gov The molecular docking analysis revealed that this compound exhibits a strong binding affinity for ER-α, with a calculated binding energy of -8.13 kcal/mol and a predicted inhibitory activity (Ki) of 1.1 µM. researchgate.net This strong interaction suggests its potential as a modulator of this receptor.

In a separate computational study, this compound was screened for its potential to inhibit the Ebola virus (EBOV) matrix protein VP40, which is crucial for viral gene transcription. utm.my The docking simulation showed a binding affinity of -4.4 kJ/mol. utm.my Subsequent molecular dynamics (MD) simulations were performed to assess the stability of the complex. The MD study indicated that this compound was the most promising candidate among the compounds tested, forming a stable complex with the VP40 protein. utm.my The binding free energy, calculated using the molecular-mechanics Poisson Boltzmann surface area (MM-PBSA) method, was found to be -56.503 kJ/mol, further supporting its potential as a VP40 inhibitor. utm.my

| Target Protein | Binding Affinity | Predicted Inhibitory Activity (Ki) | Key Findings |

|---|---|---|---|

| Estrogen Receptor-α (ER-α) | -8.13 kcal/mol | 1.1 µM | Strong binding suggests potential as an ER-α modulator. researchgate.net |

| Ebola Virus Matrix Protein (VP40) | -4.4 kJ/mol | Not Reported | MD simulations confirmed stable binding, identifying it as a promising inhibitor candidate. utm.my |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com QSAR models are valuable tools in drug discovery for predicting the activity of new chemical entities, thereby optimizing lead compounds and reducing the need for extensive experimental screening. nih.govmdpi.com The development of a robust QSAR model involves calculating molecular descriptors that quantify various aspects of a molecule's physicochemical properties. researchgate.net

While QSAR is a widely used technique for lignans (B1203133) and other natural products, specific QSAR models focusing exclusively on this compound or a closely related series of furofuran lignans have not been detailed in the available research. The application of such models would be a logical next step in exploring the therapeutic potential of this compound class.

The construction of a QSAR model relies on molecular descriptors, which are numerical values derived from the chemical structure.

Geometrical Descriptors: These descriptors, also known as 3D descriptors, are calculated from the three-dimensional coordinates of a molecule. They provide information about the size, shape, and spatial arrangement of the atoms. Examples include molecular volume, surface area, and principal moments of inertia.

BCUT Descriptors: BCUT descriptors are a class of descriptors that encode information about atomic properties relevant to intermolecular interactions. They are derived from a matrix representation of the molecule where the diagonal elements represent atomic properties (like charge, polarizability, or hydrogen-bonding ability) and the off-diagonal elements represent connectivity. The eigenvalues of this matrix serve as the descriptors, providing a unique numerical representation of the molecule's structural and physicochemical properties.

Once a set of relevant descriptors is calculated for a series of compounds with known biological activities, a mathematical model can be built. mdpi.com Various statistical and machine learning methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Artificial Neural Networks (ANN), are used to create the predictive model. nih.gov A validated QSAR model can then be used to predict the biological activity of new or untested compounds, like derivatives of this compound, based solely on their calculated descriptors. nih.gov

In Silico Prediction of Biological Activity Profiles (e.g., PASS Online Tool)

In silico tools that predict the spectrum of biological activities for a given chemical structure are essential for early-stage drug discovery. researchgate.net The Prediction of Activity Spectra for Substances (PASS) is a well-established online tool that makes such predictions based on the structure-activity relationships of a large database of known biologically active compounds. nih.govgenexplain.com

The PASS tool analyzes the structure of a query molecule and provides a list of potential biological activities, including pharmacological effects, mechanisms of action, and potential toxicity. way2drug.com The prediction is presented as two probabilities for each activity type:

Pa (Probability to be active): The probability that the compound exhibits the specified activity.

Pi (Probability to be inactive): The probability that the compound does not exhibit the specified activity.

A higher Pa value (typically > 0.7) suggests a high likelihood that the compound will be active in experimental testing for that particular biological endpoint. researchgate.net While specific PASS prediction data for this compound is not detailed in the referenced studies, this tool is frequently employed in the computational evaluation of natural products to forecast their pharmacological profiles and guide experimental validation. researchgate.netresearchgate.net

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govbiomedres.us DFT calculations provide fundamental information about a molecule's geometry, energy, and electronic properties, which are crucial for understanding its stability, reactivity, and spectroscopic characteristics. nih.govresearchgate.net In a study involving this compound, DFT calculations were performed using the B3LYP functional with a 6-31G* basis set to analyze its electronic properties. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. nih.govbiomedres.us

HOMO: Represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to act as an electron donor.

LUMO: Represents the lowest energy orbital available to accept electrons. A lower LUMO energy suggests a greater ability to act as an electron acceptor.

Energy Gap (ΔE): The energy difference between the HOMO and LUMO orbitals (ΔE = ELUMO – EHOMO) is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. biomedres.us Conversely, a small energy gap indicates higher chemical reactivity and lower kinetic stability. biomedres.us

For this compound, DFT calculations determined the energies of these frontier orbitals. researchgate.net These values are crucial for predicting its reactivity in biological systems.

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

| Energy Gap (ΔE) | The difference between LUMO and HOMO energies, indicating chemical reactivity and stability. |

Conformational Analysis and Stability Studies

The furofuran lignan (B3055560) this compound, characterized by its rigid 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core, still possesses conformational flexibility, primarily due to the rotation of its two aryl substituents. Understanding the preferred spatial arrangement of these groups is crucial as it can significantly influence the molecule's interaction with biological targets.

Computational techniques such as Density Functional Theory (DFT) and molecular mechanics are well-suited to investigate the conformational preferences of molecules like this compound. nih.govmdpi.com A systematic conformational search would typically involve rotating the single bonds connecting the aryl groups to the bicyclic core to identify all possible low-energy conformations. Subsequent geometry optimization and energy calculations, often employing DFT, would then be used to determine the relative stability of these conformers. nih.gov The most stable conformers would be those that minimize steric hindrance and optimize any intramolecular interactions.

In silico studies have been performed on a group of five furofuran lignans, which included this compound, to predict their pharmacokinetic and bioactivity properties. researchgate.net While the primary focus of such studies is often on drug-likeness and potential biological targets, they inherently rely on 3D representations of the molecules, which underscores the importance of considering their conformational properties. researchgate.net Molecular dynamics simulations represent another powerful computational tool that could be applied to study the stability and dynamics of this compound in different environments, such as in solution, to understand how its conformation might change over time. nih.gov

The following table summarizes the key computational methods that are applicable to the conformational and stability analysis of this compound:

| Computational Method | Application in Studying this compound | Key Insights |

| Molecular Mechanics | Initial conformational search and energy minimization of a large number of potential structures. | Provides a rapid assessment of sterically favorable conformations. |

| Density Functional Theory (DFT) | High-accuracy geometry optimization and calculation of relative energies of different conformers. | Determines the most stable conformations and provides insights into electronic structure. nih.govmdpi.com |

| Molecular Dynamics (MD) Simulations | Simulating the movement of the molecule over time in a solvent to assess conformational stability and flexibility. | Reveals how the molecule behaves in a more realistic biological environment and identifies accessible conformations. nih.gov |

Cheminformatics and Data Mining in Lignan Research

Cheminformatics and data mining have become increasingly important in natural product research, providing the tools to manage, analyze, and extract valuable information from large datasets of chemical compounds. In the context of lignan research, these approaches are instrumental in identifying new drug leads, understanding structure-activity relationships, and exploring the vast chemical space of this diverse class of molecules.

The growing body of research on lignans has led to the development of specialized databases that compile information on their chemical structures, natural sources, and biological activities. nih.gov These databases serve as a critical resource for data mining efforts. For instance, researchers can screen these databases to identify lignans with specific structural features or reported biological effects. nih.govresearchgate.net

Virtual screening is a prominent application of cheminformatics in lignan research. This involves the use of computational methods to screen large libraries of lignan structures against a specific biological target, such as an enzyme or a receptor. neovarsity.org This approach allows for the rapid identification of potential hit compounds that can then be prioritized for experimental testing, thereby accelerating the drug discovery process. neovarsity.org

Quantitative Structure-Activity Relationship (QSAR) studies are another key area where cheminformatics is applied. By analyzing a dataset of lignans with known biological activities, QSAR models can be developed to predict the activity of new or untested compounds based on their chemical structure. These models can help in the design of new lignan derivatives with improved potency or other desirable properties.

In a broader sense, cheminformatics tools are used to assess the "drug-likeness" and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lignans like this compound. researchgate.net A study that investigated five furofuran lignans, including this compound, utilized in silico tools to predict their pharmacological activities, toxicity, and pharmacokinetic profiles. researchgate.net Such analyses are crucial in the early stages of drug development to identify compounds with a higher probability of success in clinical trials.

The following table outlines some of the key applications of cheminformatics and data mining in the study of lignans:

| Application | Description | Relevance to this compound |

| Lignan Databases | Curation and management of chemical structures, sources, and biological activities of a vast number of lignans. nih.govresearchgate.net | This compound would be included in such databases, allowing for its comparison with other lignans. |

| Virtual Screening | Computational screening of lignan libraries against biological targets to identify potential inhibitors or activators. neovarsity.org | Could be used to predict new biological targets for this compound. |

| QSAR Modeling | Development of predictive models for the biological activity of lignans based on their structural features. | Can help in understanding the structural requirements for the activity of this compound and guide the design of more potent analogs. |

| ADMET Prediction | In silico assessment of the pharmacokinetic and toxicity profiles of lignans. researchgate.net | Has been applied to this compound to evaluate its potential as a drug candidate. researchgate.net |

Future Research Directions and Unexplored Avenues

Elucidation of Additional Molecular Targets and Pathways

Current knowledge of the molecular interactions of (+)-Epiexcelsin is in its infancy. To date, research has primarily focused on its inhibitory effects on enzymes such as α-glucosidase and chymotrypsin. Furthermore, in silico studies have suggested its potential as an inhibitor of the SARS-CoV-2 helicase Nsp13. However, the full spectrum of its molecular targets and the signaling pathways it modulates is largely unknown.

Future investigations should employ a multi-pronged approach to identify novel protein-binding partners and cellular pathways affected by this compound. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational target prediction can be utilized to uncover direct molecular interactions. Subsequent validation through in vitro binding assays and cellular thermal shift assays (CETSA) will be crucial to confirm these interactions. Furthermore, untargeted metabolomics and proteomics studies on cells or organisms treated with this compound could reveal downstream effects and perturbations in key signaling cascades, offering a systems-level view of its mechanism of action.

Development of Novel Synthetic Routes to Access Complex Analogues

The limited availability of this compound from its natural sources poses a significant bottleneck for extensive biological evaluation and preclinical development. While total synthesis of complex lignans (B1203133) has been achieved, a dedicated and efficient synthetic route for this compound has yet to be reported. The development of a robust total synthesis would not only provide a sustainable supply of the natural product but also open the door to the creation of a diverse library of structural analogues.

Future synthetic strategies should focus on modularity and stereocontrol to allow for the systematic modification of different parts of the this compound scaffold. This would enable the exploration of structure-activity relationships (SAR) and the optimization of its biological activity, selectivity, and pharmacokinetic properties. The synthesis of complex analogues with altered stereochemistry, substitution patterns on the aromatic rings, and modifications to the furofuran core could lead to the discovery of derivatives with enhanced potency and novel therapeutic applications.

Advanced Biosynthetic Engineering for Enhanced Production

The biosynthesis of lignans in plants involves a complex series of enzymatic reactions. While the general pathways for some common lignans are understood, the specific enzymes and regulatory mechanisms involved in the formation of this compound are yet to be elucidated. Understanding its biosynthesis is a critical step towards developing biotechnological production platforms.

Future research should focus on identifying and characterizing the genes and enzymes responsible for the stereospecific coupling and subsequent modifications that lead to the formation of this compound in its native plant species. Once these biosynthetic genes are identified, metabolic engineering strategies can be employed to enhance its production. This could involve the heterologous expression of the biosynthetic pathway in microbial hosts like Saccharomyces cerevisiae or Escherichia coli, or the genetic modification of the native plant to upregulate the expression of key enzymes and increase the flux towards this compound production.

Integration of Omics Data for a Systems-Level Understanding

To gain a holistic understanding of the biological effects of this compound, it is imperative to move beyond single-target investigations and embrace a systems biology approach. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide an unprecedented view of the cellular response to this compound.

Future studies should involve treating relevant cell lines or model organisms with this compound and performing comprehensive omics analyses. By integrating these datasets, researchers can construct detailed molecular networks that illustrate how this compound influences gene expression, protein levels, and metabolic profiles. This systems-level understanding can help to identify key regulatory nodes, predict off-target effects, and generate new hypotheses about its mechanism of action and potential therapeutic uses.

Exploration of Stereoisomeric and Enantiomeric Differences in Biological Activity

The "(+)" designation in this compound indicates that it is a chiral molecule, meaning it has a non-superimposable mirror image, its enantiomer, "(-)-Epiexcelsin". It is well-established in pharmacology that different stereoisomers of a chiral drug can have vastly different biological activities, potencies, and toxicities. However, there is currently no published research on the biological properties of other stereoisomers of Epiexcelsin.

A crucial area for future research is the stereoselective synthesis of all possible stereoisomers of Epiexcelsin and a comparative evaluation of their biological activities. This would involve comparing the effects of this compound with its enantiomer and any diastereomers on various molecular targets and cellular processes. Such studies are essential for determining whether the observed biological activity is specific to the (+)-enantiomer and for identifying the optimal stereoisomer for potential therapeutic development. This exploration could uncover novel biological activities associated with other stereoisomers and provide critical insights into the stereochemical requirements for target binding and efficacy.

Q & A

Q. How is (+)-Epiexcelsin isolated and characterized from natural sources?

this compound, a furofuran lignan, is typically isolated from Beilschmiedia pulverulenta using chromatographic techniques such as column chromatography and HPLC. Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and mass spectrometry (MS) to confirm stereochemistry and purity. Purity validation via high-resolution melting (HRM) analysis and comparison with literature data is critical for reproducibility .

Q. What are the foundational pharmacological assays used to evaluate this compound’s bioactivity?

Initial pharmacological screening involves in vitro assays targeting estrogen receptor-α (ER-α) binding affinity, measured via competitive ligand-binding assays or fluorescence polarization. Dose-response curves (IC₅₀ calculations) and molecular docking (AutoDock Vina) are used to validate binding modes. Secondary assays may include cytotoxicity testing (MTT assay) and ADME profiling (e.g., CYP450 inhibition, plasma protein binding) to assess therapeutic potential .

Q. How should researchers design experiments to ensure reproducibility of this compound’s reported bioactivity?

Follow standardized protocols for ligand preparation (e.g., protonation state optimization in molecular docking) and assay conditions (e.g., buffer pH, temperature). Include positive controls (e.g., estradiol for ER-α binding) and replicate experiments (n ≥ 3) with statistical validation (e.g., ANOVA with post-hoc tests). Document raw data and processing steps in supplementary materials to enable cross-validation .

Advanced Research Questions

Q. What computational strategies optimize the docking accuracy of this compound with ER-α?

Use AutoDock Vina with a flexible receptor setup, allowing side-chain mobility in ER-α’s ligand-binding domain. Adjust exhaustiveness parameters (≥32) and grid box dimensions (centered on known co-crystallized ligands) to enhance pose prediction. Validate docking results with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time. Compare results with AutoDock4 for methodological consistency .

Q. How can researchers resolve contradictions in this compound’s reported binding affinity across studies?

Analyze methodological differences: variations in assay conditions (e.g., ligand concentration, incubation time) or docking parameters (scoring functions, solvation models). Perform meta-analysis using standardized datasets and validate findings via orthogonal techniques (e.g., surface plasmon resonance for kinetic binding analysis). Transparently report confidence intervals and effect sizes to contextualize discrepancies .

Q. What advanced statistical methods are recommended for analyzing this compound’s dose-response data?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀ values. Apply bootstrapping to estimate uncertainty in curve fitting. For multi-variable datasets (e.g., cytotoxicity across cell lines), employ principal component analysis (PCA) or hierarchical clustering to identify bioactivity patterns. Open-source tools like R (drc package) or Python (SciPy) facilitate reproducible analysis .

Methodological Best Practices

Q. How should this compound’s experimental data be structured in publications?

- Main Text : Include processed data (e.g., IC₅₀ tables, docking scores) directly tied to hypotheses.

- Supplementary Materials : Provide raw datasets (e.g., NMR spectra, docking trajectory files), detailed experimental protocols, and code repositories (GitHub links). Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data archiving .

What criteria define a robust research question for this compound studies?

Apply the FINER framework:

- Feasible : Ensure access to plant extracts or synthetic analogs.

- Novel : Address gaps (e.g., mechanisms beyond ER-α binding).

- Ethical : Comply with biosafety guidelines for natural product research.

- Relevant : Align with broader goals (e.g., hormone-dependent cancer therapeutics) .

Data Validation and Peer Review

Q. How to address potential biases in this compound’s pharmacological studies?

Implement blinding in assay execution and data analysis. Use independent replication labs for critical findings. Disclose funding sources and conflicts of interest. Pre-register studies on platforms like Open Science Framework to mitigate publication bias .

Q. What peer-review feedback should researchers anticipate for this compound manuscripts?